molecular formula C17H15N3O2 B7684648 N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7684648
M. Wt: 293.32 g/mol
InChI Key: QEFQZYMLWQBVBO-UHFFFAOYSA-N
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Description

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Properties

IUPAC Name

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-17(20-22-16)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQZYMLWQBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and tetrahydrofuran (THF), as well as catalysts such as piperidine and sulfuric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

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